2-cyano-N'-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide is a chemical compound with the molecular formula C12H14N4O It is a derivative of acetohydrazide and is characterized by the presence of a cyano group and a dimethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide typically involves the reaction of cyanoacetohydrazide with 4-dimethylaminobenzaldehyde in methanol. The reaction is carried out under reflux conditions, and the product is obtained after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.
Substitution Reactions: The cyano group can be involved in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Condensation Reactions: Formation of hydrazones or hydrazides.
Substitution Reactions: Formation of substituted cyanoacetohydrazides.
Reduction Reactions: Formation of corresponding amines.
Scientific Research Applications
2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- 2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- 2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide
Uniqueness
2-cyano-N’-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide is unique due to the presence of both a cyano group and a dimethylamino phenyl group. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-cyano-N-[[4-(dimethylamino)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-16(2)11-5-3-10(4-6-11)9-14-15-12(17)7-8-13/h3-6,9H,7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFQNBYOYUCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.